Dimethylamine hydrochloride
Overview
Description
Dimethylamine hydrochloride is a chemical compound formed when dimethylamine, a secondary amine, reacts with hydrochloric acid. It typically exists as white crystalline solids or powder. The molecular formula is C₂H₈ClN, and it has a molecular weight of 81.54 g/mol . This compound is widely used in various industries due to its unique properties.
Mechanism of Action
Target of Action
Dimethylamine hydrochloride is a secondary amine, which is a colorless, flammable gas with an ammonia-like odor . It is commonly encountered commercially as a solution in water at concentrations up to around 40%
Mode of Action
Dimethylamine is basic, and consequently, it reacts with water and acids to form dimethylammonium compounds . Due to the presence of electron-donating methyl groups, dimethylamine possesses greater basicity than ammonia . These methyl groups stabilize the positive charge formed during protonation .
Biochemical Pathways
This compound is involved in the synthesis of metformin, a drug used for treating type 2 diabetes The this compound is deprotonated by cyanoguanidine, forming a guanidinium cationA proton transfer gives the final metformin HCl salt .
Pharmacokinetics
Due to its good solubility in lipids, dimethylamine is readily and rapidly absorbed in the gastrointestinal and respiratory tracts . .
Result of Action
The result of this compound’s action is highly dependent on the context of its use. For instance, in the synthesis of metformin, it contributes to the formation of the final product .
Action Environment
This compound is water-soluble, and may spread in water systems . It is also sensitive to moisture, requiring storage under an inert atmosphere in a dry and well-ventilated place .
Biochemical Analysis
Biochemical Properties
Dimethylamine hydrochloride plays a significant role in biochemical reactions. It acts as a precursor in the synthesis of pharmaceuticals such as ranitidine and metformin . In biochemical reactions, this compound interacts with enzymes and proteins, facilitating the formation of dimethylammonium ions. These ions can participate in various biochemical pathways, including the synthesis of amides and the Willgerodt-Kindler reaction . The compound’s ability to donate methyl groups makes it a valuable reagent in methylation reactions, which are crucial for modifying biomolecules and regulating gene expression .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the activity of enzymes involved in methylation, leading to changes in gene expression patterns . Additionally, this compound can impact cellular metabolism by participating in the synthesis of key metabolites and intermediates . These effects can vary depending on the concentration and duration of exposure to the compound.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to enzymes and proteins, altering their activity and function. For example, this compound can inhibit or activate enzymes involved in methylation reactions, leading to changes in gene expression . The compound can also interact with nucleic acids, influencing the transcription and translation processes . These molecular interactions are crucial for understanding the compound’s role in biochemical and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions but can degrade when exposed to strong oxidizing agents . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic pathways . These temporal effects are important for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can act as a mild stimulant, enhancing cellular metabolism and gene expression . At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic pathways . These dosage-dependent effects are critical for determining the safe and effective use of the compound in biomedical research.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized to form dimethylammonium ions, which participate in methylation reactions and the synthesis of amides . The compound can also interact with enzymes such as dimethylamine dehydrogenase, influencing metabolic flux and the levels of key metabolites . Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can be taken up by cells via specific transporters and distributed to different cellular compartments . Once inside the cell, this compound can interact with binding proteins, influencing its localization and accumulation . These transport and distribution mechanisms are important for understanding the compound’s cellular effects.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular cellular compartments, such as the nucleus or mitochondria, through targeting signals and post-translational modifications . The compound’s localization can affect its activity and function, influencing cellular processes such as gene expression and energy metabolism . Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethylamine hydrochloride is prepared by the salt formation of dimethylamine and hydrochloric acid. The traditional method involves slowly adding hydrochloric acid to dimethylamine while maintaining the temperature below 15°C and keeping the pH between 7 and 8 . After the reaction, activated carbon is added for decolorization, and the filtrate is adjusted to pH 3-4 with hydrochloric acid. The solution is then concentrated under reduced pressure to obtain this compound crystals .
Industrial Production Methods: In industrial settings, this compound is produced by heating a dimethylamine water solution and reacting it with hydrochloric acid in two packing towers. The resulting solution is distilled to remove water, cooled, centrifuged, and dried under reduced pressure to obtain the final product .
Chemical Reactions Analysis
Dimethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form dimethylamine N-oxide under specific conditions.
Reduction: It can be reduced to form dimethylamine.
Substitution: this compound reacts with carbon disulfide to form dimethyldithiocarbamate, which is used in rubber vulcanization . It also reacts with 1-methyl pyrrole and formaldehyde to synthesize dimethyl-(1-methyl-pyrrol-2-ylmethyl)-amine .
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Carbon disulfide, formaldehyde.
Major Products:
- Dimethylamine N-oxide
- Dimethyldithiocarbamate
- Dimethyl-(1-methyl-pyrrol-2-ylmethyl)-amine
Scientific Research Applications
Dimethylamine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, including the production of cationic polymers and chelating agents .
Biology: this compound is involved in the synthesis of various biological compounds and is used in biochemical research.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals like ranitidine, metformin, tramadol, and amlodipine . It is also used in the development of antibacterial membranes for wound dressing applications .
Industry: In the agricultural sector, it is used in the production of herbicides and pesticides. It also finds applications in the manufacture of surfactants and rubber products .
Comparison with Similar Compounds
Methylamine: A primary amine with a single methyl group.
Trimethylamine: A tertiary amine with three methyl groups.
Diethylamine: A secondary amine with two ethyl groups.
Uniqueness: Dimethylamine hydrochloride is unique due to its balanced chemical structure, featuring two methyl groups and a chloride ion, which provides stability and reactivity. This makes it particularly valuable in various industrial applications, including pharmaceuticals, agriculture, and rubber production .
Properties
IUPAC Name |
N-methylmethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7N.ClH/c1-3-2;/h3H,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDGSYLLQPDQDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
124-40-3 (Parent) | |
Record name | Dimethylamine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506592 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8027163 | |
Record name | N-Methylmethanamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8027163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
81.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Deliquescent solid; [Merck Index] White to off-white odorless solid; Hygroscopic; [Acros Organics MSDS] | |
Record name | Dimethylamine hydrochloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20620 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.000435 [mmHg] | |
Record name | Dimethylamine hydrochloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20620 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
506-59-2, 75693-94-6 | |
Record name | Dimethylamine, hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=506-59-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethylamine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506592 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanamine, N-methyl-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-Methylmethanamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8027163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.315 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Dimethylamine-15N hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIMETHYLAMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M4CWB6AOK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is a common method for synthesizing dimethylamine hydrochloride?
A1: this compound can be synthesized by reacting a dimethylamine water solution with hydrochloric acid in a controlled environment, such as packed towers. After the reaction, the solution is distilled to remove excess water, cooled, centrifuged, and dried to obtain the desired white, non-caking crystals. []
Q2: Can dimethylamine be recovered from this compound?
A2: Yes, dimethylamine can be recovered from its hydrochloride salt. One method involves reacting this compound with sodium hydroxide in toluene. The resulting dimethylamine is then recovered through a process of heating, rectification, and drying. This method has proven effective in recovering high-purity dimethylamine. [, , ]
Q3: What is an example of this compound being used in the preparation of another chemical compound?
A3: this compound serves as a starting material in the synthesis of 3,3-(14C)-dimethyl-1-phenyltriazene. This radiolabeled compound is prepared by reacting recrystallized benzenediazonium fluoroborate with 14C-labeled this compound in an aqueous sodium carbonate solution at 0°C. The resulting 14C-labeled triazene is then purified through extraction and distillation. []
Q4: Can this compound be used in the synthesis of polymers?
A4: Yes, this compound can be employed in the synthesis of cationic polymers like cationic starch. A specific example is the preparation of starch-methylene this compound (SMMAHC). This involves reacting corn starch with a cationic reagent called hydroxymethyl this compound (HMMAHC) in a dry process. The degree of substitution (DS) of cationic groups in SMMAHC can be controlled, directly influencing the polymer's moisture-adsorption and retention abilities. []
Q5: Are there any applications of this compound in material science?
A5: this compound, alongside other amine hydrochlorides, finds use in the development of water-compatible electroplating solutions for molten aluminum. The presence of these amine hydrochlorides, alongside specific ratios of aluminum halide and dimethyl sulfone, enables stable aluminum electroplating even with increased moisture levels. This results in the formation of uniform aluminum plating films on various substrates. []
Q6: Can this compound be used in oxidation reactions?
A6: Yes, this compound can be combined with chromium trioxide to form an effective oxidation reagent. This reagent, particularly when supported on silica gel, exhibits notable activity in the selective oxidation of cyclohexenol to cyclohexenone. []
Q7: What is the metabolic fate of this compound in mammals?
A7: Studies using [U-14C]-dimethylamine hydrochloride administered to rats and mice revealed that the compound is primarily excreted unchanged in urine (89% of the dose). Demethylation represents the main metabolic pathway, with minimal amounts of radioactivity detected in feces, exhaled air, and carcass. []
Q8: Can dietary protein levels influence the formation of N-nitrosamines from this compound and sodium nitrite?
A8: Yes, research suggests that high protein diets enhance the in vivo N-nitrosation of this compound in rats. This was evidenced by increased nitrite levels in the liver and urine of rats fed a high protein diet compared to those on normal or low protein diets, following administration of this compound and sodium nitrite. [, , ]
Q9: Does the subcellular location of nitrite within plants affect its potential to form N-nitrosamines?
A9: Studies on cassava leaves indicate a correlation between the subcellular distribution of nitrite and its potential toxicity when co-administered with this compound in rats. Higher nitrite levels were observed in the chloroplasts and mitochondria compared to the cytosol. This suggests that the subcellular location of nitrite might influence its accessibility for N-nitrosamine formation. []
Q10: Can the stability of methanolic Wright's stain solutions be improved?
A10: The addition of this compound, along with diethylamine hydrochloride, as co-stabilizers significantly enhances the stability of methanolic Wright's stain solutions. These additives prevent degradation and precipitation issues, extending the shelf life of the stain solutions while maintaining good staining performance. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.